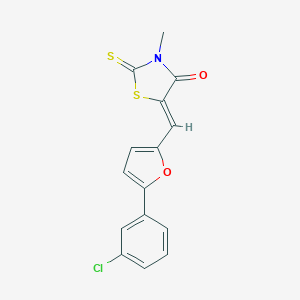
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one, also known as CTBT, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. In cancer research, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have been shown to be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess antioxidant properties, which can protect cells from oxidative damage.
Wirkmechanismus
The mechanism of action of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis. Inflammatory diseases may be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess various biochemical and physiological effects. In cancer cells, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis. Inflammatory diseases may be suppressed by 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to scavenge free radicals and prevent oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one in lab experiments is its high purity and stability. Additionally, 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been found to possess various biological activities, making it a versatile compound for research. However, one limitation of using 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is its low solubility in water, which may require the use of organic solvents for experiments.
Zukünftige Richtungen
There are several future directions for research on 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one. One area of interest is the development of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one and its potential therapeutic applications in various diseases. Finally, the development of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one-based drug delivery systems may provide a new avenue for targeted drug delivery.
Synthesemethoden
The synthesis of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves the condensation of 3-chlorophenylfuran-2-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. This synthesis method has been reported in several research articles and has been found to yield a high purity product.
Eigenschaften
Produktname |
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one |
|---|---|
Molekularformel |
C15H10ClNO2S2 |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-11-5-6-12(19-11)9-3-2-4-10(16)7-9/h2-8H,1H3/b13-8- |
InChI-Schlüssel |
GZTCJTAAKXXHKC-JYRVWZFOSA-N |
Isomerische SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)




![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)

![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)


![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)
